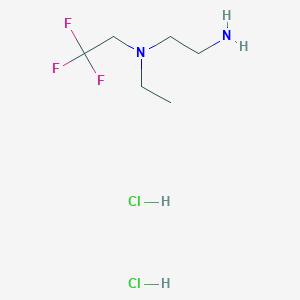

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Overview

Description

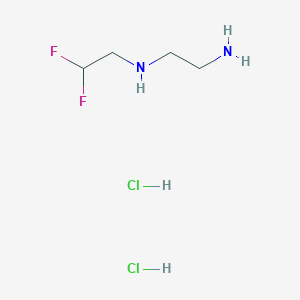

“(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1803595-83-6 . It has a molecular weight of 243.1 and its IUPAC name is N1-ethyl-N1-(2,2,2-trifluoroethyl)ethane-1,2-diamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13F3N2.2ClH/c1-2-11(4-3-10)5-6(7,8)9;;/h2-5,10H2,1H3;2*1H . This indicates that the compound consists of a carbon backbone with attached hydrogen, nitrogen, and fluorine atoms, along with two chloride ions.Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of 2-aminoethyl-5-carbethoxythiazoles:

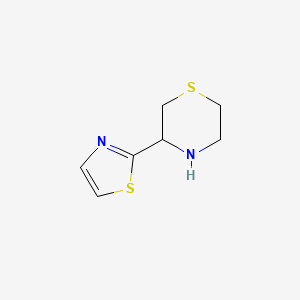

- The compound was utilized in synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through Michael-like addition of various secondary amines. This process involved using primary amines and isolating products through solvent removal and acid/base extraction (Boy & Guernon, 2005).

Detection and Analysis

- Optical detection of various amines:

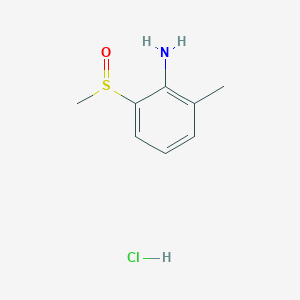

- Synthetic 3-trifluoroacetyl-131-deoxo-pyropheophorbides, derivatives of the compound, were prepared to react with amines. This reaction resulted in hemiaminal-type adducts with blue-shifted absorption bands. This process was notably sensitive to polyamines bearing a (2-aminoethyl)amino group, enabling quantitative analysis and quick detection of substances like ethylenediamine (Tamiaki et al., 2013).

Polymerization and Material Science

- Improving polymerization processes:

- Tris(2-aminoethyl)amine was used in SET-LRP, a polymerization process, in place of tris(dimethylaminoethyl)amine, enhancing the efficiency and economy of the process. This application is significant in living radical polymerization, offering a method that is air insensitive, recyclable, and economically viable, especially in continuous processes for technological applications (Moreno et al., 2017).

Molecular Interaction and Complex Formation

- Encapsulation of halides:

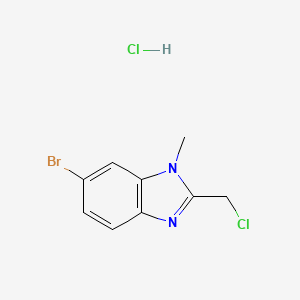

- Pentafluorophenyl-substituted tripodal amine, a derivative, was identified as a potential receptor for encapsulating halides like Cl- and Br- within its cavity. This application is crucial in understanding molecular interactions and designing molecular receptors (Lakshminarayanan et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3N2.2ClH/c1-2-11(4-3-10)5-6(7,8)9;;/h2-5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNKZNSPQQGJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)

![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)

![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)